molecular formula C27H45FeO6 B8232339 Fe(dibm)3

Fe(dibm)3

Cat. No. B8232339
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-YXKGCPEZSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Fe(dibm)3 is a useful research compound. Its molecular formula is C27H45FeO6 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fe(dibm)3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fe(dibm)3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst in Regioselective Alkylation

Fe(dibm)3, where dibm is diisobutyrylmethane, serves as a catalyst for the selective monoalkylation of diols and polyols. It has a broad substrate scope, replacing stoichiometric amounts of organotin reagents in these reactions. This iron(III) species, forming a cyclic dioxolane-type intermediate with hydroxyl groups, leads to high regioselectivities and yields (Ren, Ramström, Zhang, Ge, & Dong, 2016). A cheaper iron catalyst with similar efficiency in alkylation of carbohydrates and diols was later developed, enhancing its applicability in larger-scale operations (Ren, Yan, & Gan, 2017).

Intracellular Detection and MR Imaging

Fe(dibm)3 is relevant in the development of novel materials for biomedical applications. A study utilized a Nile red derivative (NRD) fluorescent probe with polymer-modified core-shell upconversion nanoparticles (UCNPs) for detecting Fe(3+) ions. The combination of UCNPs and NRD showed high sensitivity and selectivity for Fe(3+) in water and living cells. This innovation also introduced potential applications in magnetic resonance imaging (MRI) (Wei, Wei, Sun, Zhang, Liu, Ge, & Shi, 2016).

Nanomaterial and Biomedical Research

Fe(dibm)3 plays a significant role in the synthesis and application of Fe3O4 nanostructures. These are important in nanocatalysis, biosensing, MRI contrast agents, and drug delivery due to their unique magnetic properties (Yang, Wu, & Hou, 2011). Additionally, monodisperse MFe2O4 nanoparticles, where M can be Fe, Co, or Mn, have been synthesized using Fe(dibm)3. These nanoparticles have potential applications in magnetic nanodevices and biomagnetic activities (Sun, Zeng, Robinson, Raoux, Rice, Wang, & Li, 2004).

Environmental and Biological Sensing

Fe(dibm)3 derivatives have also been used in the development of sensors for environmental and biological applications. For instance, a europium-based metal-organic framework (Eu-MOF) was synthesized for Fe(3+) ion sensing in aqueous solutions and biological systems (Zheng, Tan, Xie, Zhang, Jing, & Sun, 2013). In another study, Fe(III) served as an electron-shuttle mediator to enhance the reduction rate of Cr(VI) in microbial fuel cells, demonstrating an efficient approach for the remediation of Cr(VI) contaminated sites (Wang, Huang, Pan, Quan, & Li Puma, 2017).

properties

IUPAC Name

(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOZRYBKGIMHJV-YXKGCPEZSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.